molecular formula C13H17N5O4 B11112987 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide

Cat. No.: B11112987
M. Wt: 307.31 g/mol
InChI Key: KNMJMWYKMZBANO-RQZCQDPDSA-N
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Description

(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a hydrazinylidene group, and a butanamide backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine derivative, followed by the introduction of the hydrazinylidene group through a series of condensation reactions. The final step involves the coupling of the butanamide moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methoxy-pyrimidin-4-ol: A compound with a similar pyridine ring structure but different functional groups.

    Ethyl acetoacetate: Shares some structural similarities but differs in its ester functional group and overall reactivity.

Uniqueness

(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-oxo-4-(pyridin-2-ylamino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C13H17N5O4/c1-9(17-18-13(22)12(21)15-6-7-19)8-11(20)16-10-4-2-3-5-14-10/h2-5,19H,6-8H2,1H3,(H,15,21)(H,18,22)(H,14,16,20)/b17-9+

InChI Key

KNMJMWYKMZBANO-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC=N1

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC=N1

Origin of Product

United States

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